An In-depth Technical Guide to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One
An In-depth Technical Guide to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This molecule, belonging to the benzodioxane class of compounds, holds interest for its potential applications in medicinal chemistry and drug discovery due to the known biological activities of related structures. This document aims to be a valuable resource for researchers and professionals working in the fields of organic synthesis, pharmacology, and drug development.
Chemical Properties
1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is a halogenated ketone derivative of 2,3-dihydro-1,4-benzodioxane. The presence of the bromine atom and the acetyl group on the benzodioxane scaffold are key features that influence its chemical reactivity and potential biological interactions. A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59820-90-5 | [1] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| Melting Point | 85-87 °C | [1] |
| Boiling Point | 366.9 °C at 760 mmHg | [1] |
| Density | 1.548 g/cm³ | [1] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | [1] |
| InChIKey | WBSQNDBQUDSQCV-UHFFFAOYSA-N | [1] |
Synthesis
The primary synthetic route to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is through the Friedel-Crafts acylation of 6-bromo-1,4-benzodioxane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the benzodioxane core.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure that can be adapted for the synthesis of the target compound.
Materials:
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6-Bromo-1,4-benzodioxane
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂)
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Concentrated Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
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To this mixture, add a solution of 6-bromo-1,4-benzodioxane (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Data
¹H NMR:
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A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.5 ppm.
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Multiplets for the four protons of the dihydrodioxin ring (OCH₂CH₂O) should appear in the region of δ 4.2-4.4 ppm.
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Two singlets or doublets in the aromatic region (δ 6.8-7.5 ppm) would correspond to the two aromatic protons.
¹³C NMR:
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The carbonyl carbon of the acetyl group is expected to resonate around δ 195-200 ppm.
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The methyl carbon of the acetyl group should appear around δ 25-30 ppm.
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The carbons of the dihydrodioxin ring are expected in the δ 60-70 ppm range.
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Aromatic carbons would be observed between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Infrared (IR) Spectroscopy:
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A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1670-1690 cm⁻¹.
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C-O stretching vibrations for the ether linkages of the dioxin ring would be present in the 1200-1300 cm⁻¹ region.
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Aromatic C-H and C=C stretching bands would also be observed.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, the 1,4-benzodioxane scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxane have been reported to exhibit a wide range of pharmacological activities, including:
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α-Adrenoceptor Antagonism: Many 1,4-benzodioxane derivatives are known to be potent and selective antagonists of α₁-adrenoceptors, which are involved in the regulation of blood pressure and smooth muscle tone.
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PARP1 Inhibition: Some derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[3]
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Enzyme Inhibition: Other benzodioxane derivatives have been investigated for their inhibitory effects on enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.[4][5]
Given these precedents, 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One represents a lead structure for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.
Conclusion
1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One is a readily accessible compound through established synthetic methodologies like the Friedel-Crafts acylation. While its specific biological properties have not yet been fully elucidated, the prevalence of the 1,4-benzodioxane core in a multitude of pharmacologically active agents suggests that this compound is a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and a starting point for its synthesis and future biological evaluation.
References
- 1. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
